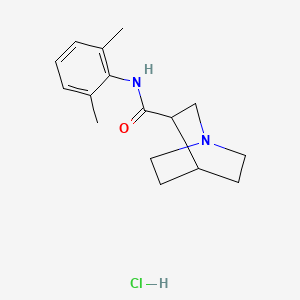
Ácido geniposídico
Descripción general
Descripción
El ácido geniposídico es un compuesto químico natural clasificado como un glucósido iridoide. Se encuentra en varias plantas, incluidas Eucommia ulmoides y Gardenia jasminoides . Este compuesto ha despertado un gran interés debido a sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
Geniposidic acid has a wide range of scientific research applications:
Chemistry:
Biology:
Medicine:
- Investigated for its anti-inflammatory, anti-cancer, and anti-aging effects .
- Potential therapeutic applications in treating liver diseases, diabetes, and neurodegenerative disorders .
Industry:
Mecanismo De Acción
El ácido geniposídico ejerce sus efectos a través de múltiples dianas y vías moleculares. Activa la vía Akt/Nrf2/OGG1 para aliviar el estrés oxidativo en las células . Además, se ha demostrado que regula la expresión de varios genes implicados en la inflamación, la apoptosis y la proliferación celular .
Análisis Bioquímico
Biochemical Properties
Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .
Cellular Effects
Geniposidic acid has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .
Molecular Mechanism
The molecular mechanism of geniposidic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, geniposidic acid has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .
Temporal Effects in Laboratory Settings
Geniposidic acid has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .
Dosage Effects in Animal Models
The effects of geniposidic acid vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .
Metabolic Pathways
Geniposidic acid is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido geniposídico se puede sintetizar mediante la hidrólisis del geniposido, que se extrae de los frutos de Gardenia jasminoides . El proceso de hidrólisis implica el uso de condiciones ácidas o enzimáticas para descomponer el geniposido en ácido geniposídico y otros subproductos.
Métodos de producción industrial: En entornos industriales, el ácido geniposídico se extrae normalmente de fuentes vegetales utilizando técnicas de extracción verde para evitar solventes orgánicos nocivos . El proceso de extracción va seguido de pasos de purificación, como la cromatografía líquida de alta resolución, para eliminar las impurezas y concentrar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido geniposídico experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar el ácido geniposídico.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio para reducir el ácido geniposídico.
Sustitución: Las reacciones de sustitución pueden producirse en condiciones ácidas o básicas, dependiendo del producto deseado.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados del ácido geniposídico con grupos funcionales modificados, que pueden presentar diferentes actividades biológicas .
Aplicaciones de la Investigación Científica
El ácido geniposídico tiene una amplia gama de aplicaciones de investigación científica:
Química:
Biología:
- Se estudia por sus propiedades antioxidantes y su capacidad para mitigar el estrés oxidativo celular .
Medicina:
- Se investiga por sus efectos antiinflamatorios, anticancerígenos y antienvejecimiento .
- Posibles aplicaciones terapéuticas en el tratamiento de enfermedades hepáticas, diabetes y trastornos neurodegenerativos .
Industria:
Comparación Con Compuestos Similares
Compuestos similares:
- Genipina
- Geniposido
- Glucósidos iridoides
Comparación: El ácido geniposídico es único debido a su estructura molecular específica y a la gama de actividades biológicas que presenta. Si bien la genipina y el geniposido comparten algunas similitudes en sus propiedades antiinflamatorias y antioxidantes, el ácido geniposídico tiene ventajas distintas en términos de sus efectos antienvejecimiento y anticancerígenos .
Propiedades
IUPAC Name |
7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOESGVOWAULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27741-01-1 | |
| Record name | Geniposidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)



![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

